
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (5-F3M2MP95) is a fluoro-substituted phenol derivative that has been studied for its potential applications in scientific research. It is a highly versatile compound that has been used in a variety of laboratory experiments, ranging from organic synthesis to biochemistry. In
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in organic reactions by forming a complex with the reactants and facilitating the reaction. In addition, it is believed to act as a fluorescent probe in the study of proteins and DNA by binding to specific sites on the molecules and emitting light when excited by ultraviolet light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties due to its fluoro-substituted phenol structure. In addition, it has been shown to have antimicrobial activity against some bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of scientific research applications. In addition, it is relatively easy to synthesize and can be purified using simple techniques. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and its mechanism of action is not yet fully understood.
Direcciones Futuras
There are many potential future directions for the use of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in scientific research. It could be used to develop new pharmaceuticals or as a fluorescent probe in the study of proteins and DNA. In addition, further research could be done to investigate its potential antioxidant and anti-inflammatory properties. Finally, more research could be done to understand its mechanism of action and to determine the optimal conditions for its use in laboratory experiments.
Métodos De Síntesis
The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% involves the reaction of 4-fluoro-3-trifluoromethylphenol (4-F3M) with 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction is carried out in an aqueous medium at a temperature of 80-90°C for a period of 1-2 hours. After the reaction is complete, the product is isolated and purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It has also been used in the development of new pharmaceuticals and in the study of biochemical and physiological processes. In addition, it has been used as a fluorescent probe in the study of proteins and DNA.
Propiedades
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-9(7-12(13)19)8-2-4-11(15)10(6-8)14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQBAMYQRGFXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685761 |
Source


|
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1261927-52-9 |
Source


|
| Record name | 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

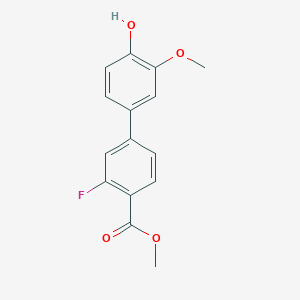

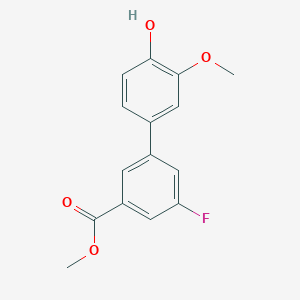

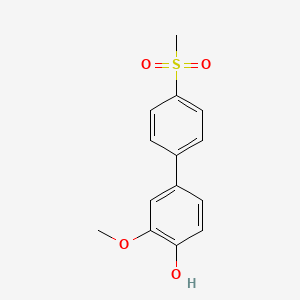
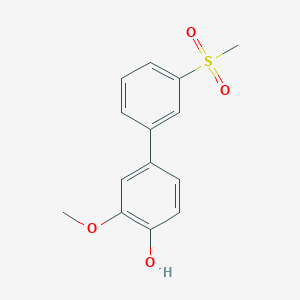
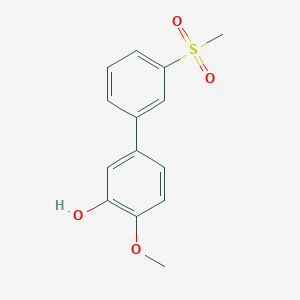


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
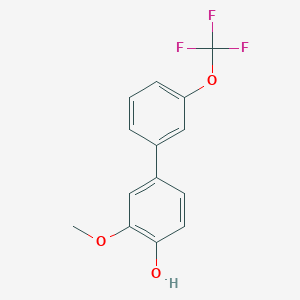

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)
